2-(Phenylcarbamoyl)benzoic acid

Description

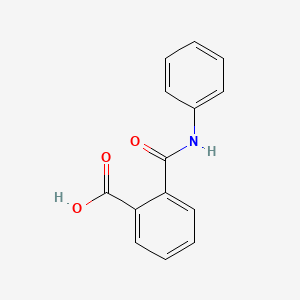

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPUOGOCIFZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197080 | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-29-1 | |

| Record name | Phthalanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Application Notes and Protocols for the Synthesis of Isoindolinone Scaffolds from 2-(Phenylcarbamoyl)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoindolinone-related structures, commencing with the readily accessible precursor, 2-(phenylcarbamoyl)benzoic acid. A critical examination of the intramolecular cyclization of this substrate reveals a thermodynamic preference for the formation of the isomeric N-phenylphthalimide. Consequently, this document outlines a robust, two-stage synthetic strategy: the initial dehydrative cyclization to the phthalimide, followed by a selective catalytic hydrogenation to yield the desired 2-phenylisoindolin-1-one. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and a discussion of alternative synthetic routes.

Introduction: The Significance of the Isoindolinone Core and its Synthetic Precursors

The isoindolinone scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and pharmaceuticals. Its structural features allow for diverse functionalization, making it a cornerstone in medicinal chemistry for the development of agents with anticancer, anti-inflammatory, and neuroprotective properties.

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is a common and logical starting point for the construction of a five-membered lactam fused to a benzene ring. This precursor is readily synthesized from commercially available phthalic anhydride and aniline. While intuition might suggest a straightforward intramolecular amidation to form the isoindolinone, the thermodynamics of the cyclization process favor the formation of the more stable phthalimide isomer. This guide will first elucidate this critical transformation and then provide a reliable pathway to access the target isoindolinone.

Synthesis of the Starting Material: 2-(Phenylcarbamoyl)benzoic Acid

The initial step involves the synthesis of the amic acid precursor, 2-(phenylcarbamoyl)benzoic acid, through the nucleophilic acyl substitution of phthalic anhydride with aniline. This reaction is typically fast and proceeds in high yield at or below room temperature.

Experimental Protocol 1: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid

-

Materials:

-

Phthalic anhydride (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride in a minimal amount of anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath with stirring.

-

Dissolve aniline in the same solvent and add it to the dropping funnel.

-

Add the aniline solution dropwise to the cooled phthalic anhydride solution over 15-20 minutes. A thick white precipitate will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Collect the solid product by suction filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 2-(phenylcarbamoyl)benzoic acid as a white powder. The product is typically of high purity and can be used in the next step without further purification.

-

Intramolecular Cyclization: The Path to N-Phenylphthalimide

The intramolecular cyclization of 2-(phenylcarbamoyl)benzoic acid is a dehydrative process that can be achieved thermally or with acid catalysis. The reaction proceeds via a two-step addition-elimination mechanism.[1] The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon to form a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the cyclic imide, N-phenylphthalimide.[1]

Experimental Protocol 2: Acetic Acid-Catalyzed Cyclization to N-Phenylphthalimide

This protocol utilizes glacial acetic acid as both a solvent and a catalyst to promote the dehydrative cyclization.[1]

-

Materials:

-

2-(Phenylcarbamoyl)benzoic acid (1.0 eq)

-

Glacial acetic acid

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

-

Procedure:

-

Place 2-(phenylcarbamoyl)benzoic acid in a round-bottom flask.

-

Add a sufficient amount of glacial acetic acid to dissolve the starting material upon heating.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature. The product will often crystallize out of the solution.

-

If crystallization does not occur spontaneously, the product can be precipitated by carefully adding the reaction mixture to cold water.

-

Collect the solid product by suction filtration, wash with water to remove residual acetic acid, and dry under vacuum.

-

The crude N-phenylphthalimide can be recrystallized from ethanol or acetic acid to obtain a purified product.

-

| Method | Reagent/Solvent | Temperature | Time | Typical Yield | Reference |

| Thermal Cyclization | None (neat) | 140-145 °C | 50 min | >95% | [2] |

| Acid-Catalyzed | Glacial Acetic Acid | Reflux | 1-4 hours | High | [3] |

Selective Reduction: From N-Phenylphthalimide to 2-Phenylisoindolin-1-one

To obtain the desired isoindolinone, a selective reduction of one of the two carbonyl groups of the N-phenylphthalimide is required. Catalytic hydrogenation over a palladium catalyst in the presence of an acid promoter has been shown to be an effective method for this transformation.[4][5] The acid is crucial for promoting the reduction.[4]

Experimental Protocol 3: Catalytic Hydrogenation of N-Phenylphthalimide

-

Materials:

-

N-Phenylphthalimide (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Trifluoroacetic acid (TFA) or another suitable acid promoter

-

Ethyl acetate (or another suitable solvent)

-

-

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus for catalyst removal (e.g., Celite pad)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve N-phenylphthalimide in ethyl acetate.

-

Add the 10% Pd/C catalyst to the solution.

-

Add the acid promoter (e.g., trifluoroacetic acid).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 2-phenylisoindolin-1-one.

-

Alternative Approaches to Isoindolinone Synthesis

While the two-step procedure outlined above is a reliable method starting from 2-(phenylcarbamoyl)benzoic acid, it is valuable for researchers to be aware of other, more direct methods for the synthesis of isoindolinones. Modern synthetic chemistry offers several elegant solutions, including:

-

Reductive amidation of 2-carboxybenzaldehydes: This one-pot reaction combines an amine with 2-carboxybenzaldehyde in the presence of a reducing agent to directly form the isoindolinone.

-

Palladium-catalyzed C-H activation/carbonylation: These methods can construct the isoindolinone ring from simpler precursors like benzylamines through the insertion of carbon monoxide.

-

Reactions of 2-formylbenzoic acid with primary amines: An iridium-catalyzed reductive lactamization provides a sustainable route to a variety of isoindolinones.

These alternative methods can offer advantages in terms of atom economy and step efficiency, and the choice of method will depend on the specific substitution patterns desired and the availability of starting materials.

Conclusion

The synthesis of isoindolinones from 2-(phenylcarbamoyl)benzoic acid is a nuanced process that underscores the importance of understanding reaction mechanisms and thermodynamic stability. While a direct intramolecular cyclization of this precursor preferentially yields the isomeric N-phenylphthalimide, a subsequent selective reduction provides a reliable and effective pathway to the desired 2-phenylisoindolin-1-one. This application note provides detailed, actionable protocols for this two-stage synthesis, equipping researchers with the practical knowledge to access this important class of heterocyclic compounds. The discussion of alternative synthetic strategies further broadens the scope for the design and development of novel isoindolinone-based molecules for various applications in science and medicine.

References

- This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.

-

Sung, D. D. (2017). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 22(12), 2129. [Link]

- This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.

- This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.

-

Al-Azzawi, A. M. (2018). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Global Pharma Technology, 10(8), 350-360. [Link]

-

PrepChem. (2023). Synthesis of N-Phenylphthalimide. [Link]

-

McCrindle, R., et al. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1590-1594. [Link]

-

García, J. I., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Omega, 5(31), 19687–19696. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N-phenylphthalamic acid

An In-depth Technical Guide to the Physicochemical Properties of N-Phenylphthalamic Acid

Abstract

N-Phenylphthalamic acid (CAS 4727-29-1), also known as 2-(phenylcarbamoyl)benzoic acid, is a versatile organic molecule with significant applications ranging from a plant growth regulator to a key intermediate in advanced chemical synthesis.[1][2] Its utility is fundamentally governed by its physicochemical properties, which dictate its solubility, stability, reactivity, and biological interactions. This guide provides a comprehensive analysis of these core properties for researchers, scientists, and drug development professionals. We delve into the molecular structure, solubility profile, acidity, thermal stability, and spectroscopic signature of N-phenylphthalamic acid. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of its key physical constants, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

N-Phenylphthalamic acid is an amic acid derived from phthalic anhydride and aniline. Its structure features a benzene ring substituted with ortho-carboxylic acid and N-phenylamido groups. This unique arrangement is central to its chemical behavior, particularly its intramolecular catalytic effects in acidic solutions.[3]

The core physicochemical properties are summarized below. It is important to note that while widely used, specific experimental data for some properties like pKa and precise solubility are not consistently reported in publicly accessible literature. In these cases, scientifically robust estimates based on structurally analogous compounds are provided.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [4][5] |

| Molecular Weight | 241.24 g/mol | [4][5] |

| CAS Number | 4727-29-1 | [4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Synonyms | 2-(Phenylcarbamoyl)benzoic acid, Nevirol | [4] |

| Melting Point | ~130 - 145 °C (Estimated) . Based on related structures like (S)-(-)-N-(1-phenylethyl)phthalamic acid (130-135 °C) and 2-benzoylbenzoic acid (126-130 °C). | [2][3] |

| pKa (Acid Dissociation Constant) | ~3.5 - 4.5 (Estimated) . Based on the predicted pKa of a similar amic acid (3.48 ± 0.36) and the known pKa of benzoic acid (4.2). | [3][6] |

| Purity (Commercial) | Typically ≥95% | [5] |

Detailed Physicochemical Analysis

Solubility Profile

The solubility of N-phenylphthalamic acid is a critical parameter for its formulation in agricultural applications and for its use as a reactant in synthetic chemistry. As a molecule possessing both a polar carboxylic acid group and a large, nonpolar aromatic structure, its solubility is highly dependent on the nature of the solvent.

-

Aqueous Solubility: The compound is expected to have very low solubility in neutral water due to the predominance of the nonpolar phenyl and phthaloyl moieties. Its solubility is pH-dependent; in alkaline solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solvent Solubility: Based on data from structurally related aromatic acids, N-phenylphthalamic acid exhibits significantly higher solubility in polar organic solvents.[7][8] The expected order of solubility is:

-

High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) and Alcohols (e.g., Methanol, Ethanol).

-

Low Solubility: Nonpolar solvents (e.g., Hexane, Toluene, Chloroform).

-

Causality Insight: The carboxylic acid and amide groups can engage in hydrogen bonding with protic solvents like alcohols, while the carbonyl groups can act as hydrogen bond acceptors for a wider range of polar solvents. The large aromatic surface area, however, favors interactions with less polar solvents through van der Waals forces, leading to poor solubility in highly polar, non-hydrogen bonding solvents like acetonitrile.[7]

Acidity and pKa

The carboxylic acid group is the primary acidic center in N-phenylphthalamic acid. The acid dissociation constant (pKa) dictates the protonation state of the molecule at a given pH, which profoundly influences its properties such as solubility, lipophilicity, and biological membrane transport. The estimated pKa of 3.5 - 4.5 indicates it is a moderately weak acid, slightly stronger than benzoic acid (pKa 4.2).[6]

Expert Interpretation: The ortho-amido group likely exerts a weak electron-withdrawing inductive effect and can influence the acidity through intramolecular hydrogen bonding, which stabilizes the conjugate base. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form. This is a crucial consideration in drug development, as the charged form has lower passive membrane permeability compared to the neutral form which predominates at pH values below the pKa.

Chemical Stability and Degradation Pathway

The stability of the amide bond is a key feature of N-phenylphthalamic acid.

-

Acidic Conditions: N-substituted phthalamic acids are well-known to undergo ready hydrolysis in acidic aqueous solutions. This is not a simple acid-catalyzed hydrolysis but rather a reaction facilitated by intramolecular catalysis from the neighboring carboxylic acid group.[3] The process involves a cyclization to form phthalic anhydride and aniline.

-

Neutral and Alkaline Conditions: In contrast, the amide bond is remarkably stable in neutral and alkaline solutions (pH > 7).[3] Under basic conditions, the carboxylate anion is formed, which repels the nucleophilic attack required for amide hydrolysis, thus imparting high stability. The electron-withdrawing nature of the phenyl group may also contribute to this stability compared to simple alkyl amides.

Caption: Intramolecular hydrolysis of N-phenylphthalamic acid under acidic conditions.

Spectroscopic Characterization Profile

While specific, authenticated spectra for N-phenylphthalamic acid are not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by vibrations from the carboxylic acid, amide, and aromatic functionalities.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is characteristic of the strong hydrogen bonding between carboxylic acid dimers.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹ .

-

C=O Stretch (Carbonyls): This is a key diagnostic region. Two distinct, strong, sharp peaks are expected:

-

Carboxylic Acid C=O: Approximately 1700-1725 cm⁻¹ .

-

Amide I Band (C=O): Approximately 1650-1680 cm⁻¹ .

-

-

Amide II Band (N-H bend, C-N stretch): A strong band around 1510-1550 cm⁻¹ .

-

C=C Stretch (Aromatic): Multiple sharp, medium-intensity peaks between 1450-1600 cm⁻¹ .

-

C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene rings.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum provides a map of the hydrogen environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing far downfield between 10.0-13.0 ppm . Its position can be highly dependent on solvent and concentration.

-

Amide Proton (-NH-): A singlet, also downfield, typically in the range of 8.5-10.0 ppm .

-

Aromatic Protons (-ArH): The nine aromatic protons on the two rings will appear as a complex series of multiplets between 7.0-8.2 ppm .[9] Protons on the phthalic acid moiety ortho to the carbonyl groups will be the most deshielded.

UV-Vis Spectroscopy

The electronic absorption spectrum is characterized by the π→π* transitions within the aromatic rings. Due to the conjugated system involving the benzene rings and carbonyl groups, strong absorption bands are expected in the UV region. Based on similar aromatic compounds, absorption maxima (λ_max) are predicted to occur around 200-220 nm and a weaker, more structured band around 250-280 nm .[10] The exact position and intensity of these bands are sensitive to the solvent used.

Standardized Protocols for Physicochemical Characterization

The following protocols describe self-validating systems for determining key properties. Adherence to these methodologies ensures trustworthy and reproducible data.

Protocol: Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range (typically <1 °C). The range provides an indication of purity.

Methodology:

-

Calibration: Calibrate the melting point apparatus (e.g., Thomas-Hoover or digital equivalent) using certified standards with melting points bracketing the expected range (e.g., Benzoic Acid, 121-123 °C).

-

Sample Preparation: Finely powder a small amount of dry N-phenylphthalamic acid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating rate (10-15 °C/min) to quickly approach the expected melting point.

-

Once within 20 °C of the expected range, reduce the heating rate to a slow, controlled 1-2 °C/min.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

-

Reporting: Report the melting point as the range T₁ - T₂. Perform the measurement in triplicate and report the average range.

Protocol: Determination of Solubility (Isothermal Shake-Flask Method)

Principle: This equilibrium method determines the saturation concentration of a solute in a solvent at a specific temperature.[11]

Methodology:

-

System Setup: In a series of sealed glass vials, add an excess amount of N-phenylphthalamic acid (enough that solid remains visible at equilibrium) to a known volume (e.g., 5.0 mL) of each test solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (preliminary experiments may be needed; 24-48 hours is typical).

-

Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle completely.

-

Sampling & Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

-

Quantitatively dilute the aliquot into a suitable mobile phase.

-

Analyze the concentration of the diluted sample using a calibrated analytical technique, such as HPLC-UV, using the λ_max determined previously.

-

-

Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) based on the dilution factor and the measured concentration.

Protocol: Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Caption: Workflow for the potentiometric determination of pKa.

Methodology:

-

Preparation:

-

Accurately weigh a sample of N-phenylphthalamic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to overcome aqueous solubility issues.

-

Prepare a standardized solution of ~0.1 M NaOH, free from carbonate.

-

-

Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found more accurately by plotting the first derivative, ΔpH/ΔV vs. V).

-

Determine the half-equivalence point volume (V_eq / 2).

-

The pKa is the pH value on the titration curve corresponding to the volume V_eq / 2.

-

References

-

Delong Chemical. N-phenyl-phthalamic Acid Manufacturers, Suppliers and Factory. Available from: [Link]

-

Pacific Northwest National Laboratory. Benzoic acid - All data taken at Pacific Northwest National Laboratory (PNNL). Available from: [Link]

-

LookChem. 2-benzoylbenzoic acid - 85-52-9. Available from: [Link]

-

NIST WebBook. N-Phenylmaleamic acid. Available from: [Link]

-

ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Phenylalanine. Available from: [Link]

-

PubMed. 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-related metabolic effects. Available from: [Link]

-

ResearchGate. UV–Vis absorption spectra a Normalized absorption spectra of Ph-F'As in.... Available from: [Link]

-

Biblioteca Digital do IPB. Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Available from: [Link]

-

PubMed. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Available from: [Link]

-

ResearchGate. Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Available from: [Link]

-

RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Available from: [Link]

-

Wikipedia. Benzoic acid. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (S)-(-)-N-(1-PHENYLETHYL)PHTHALAMIC ACID | 21752-36-3 [chemicalbook.com]

- 4. 4727-29-1 | N-Phenyl-phthalamic acid - Moldb [moldb.com]

- 5. N-Phenyl-phthalamic acid | CymitQuimica [cymitquimica.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]

- 10. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

Advanced Molecular Modeling of N-Phenylphthalamic Acid Derivatives

Executive Summary

N-phenylphthalamic acid derivatives represent a unique chemical space in drug discovery, serving as open-ring precursors to N-phenylphthalimides while possessing distinct biological activities of their own, particularly in anti-inflammatory (COX-2 inhibition) and antidiabetic (DPP-IV inhibition) pathways.

This guide provides a rigorous, self-validating workflow for modeling these derivatives. Unlike rigid templates, this document follows the logical progression of a drug discovery campaign: Electronic Characterization (DFT)

Phase 1: Quantum Mechanical Characterization (DFT)

Before docking, one must establish the accurate electronic geometry of the ligand. N-phenylphthalamic acids exist in a delicate equilibrium between the open-ring acid/amide form and the closed-ring imide form. Standard force fields (MMFF94) often fail to capture the intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen found in the open form.

The Protocol: Density Functional Theory

Objective: Determine the global minimum energy conformation and calculate Frontier Molecular Orbitals (FMO).

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-31G(d,p).

-

Causality: B3LYP provides the optimal balance of cost vs. accuracy for organic molecules. The 6-31G(d,p) basis set adds polarization functions essential for modeling the lone pairs on the carboxylic oxygen and amide nitrogen.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to mimic physiological conditions.

Key Output Parameters

| Parameter | Description | Biological Relevance |

| HOMO Energy ( | Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity).[1] High |

| LUMO Energy ( | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| Gap ( | Chemical Hardness ( | |

| Dipole Moment ( | Vector sum of charges | Higher dipole moments often correlate with stronger polar interactions in the binding pocket. |

DFT Workflow Visualization

Figure 1: DFT workflow ensuring the ligand is in a true local minimum (no imaginary frequencies) before docking.

Phase 2: Molecular Docking & Interaction Profiling

N-phenylphthalamic acid derivatives have demonstrated efficacy against Cyclooxygenase-2 (COX-2) (anti-inflammatory) and Dipeptidyl Peptidase-IV (DPP-IV) (antidiabetic).

Target Selection & Preparation

-

Primary Target: COX-2 (PDB ID: 3LN1 - Celecoxib bound structure).

-

Secondary Target: DPP-IV (PDB ID: 4A5S ).

Self-Validating Protocol:

-

Redocking: Before docking new derivatives, you must extract the co-crystallized ligand (e.g., Celecoxib) and re-dock it.

-

Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

Å. If RMSD

Ligand Protonation States (Critical Step)

Phthalamic acid contains a carboxylic acid group (

-

Physiological pH (7.4): The group will be deprotonated (

). -

Modeling Consequence: You must model the ligand as an anion . Modeling it as neutral (

) will result in false hydrogen bonds that cannot exist in vivo.

Docking Workflow

-

Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

-

Grid Box: Centered on the active site residues (e.g., Arg120 and Tyr355 for COX-2). Dimensions:

Å.

Docking Logic Diagram

Figure 2: Molecular docking pipeline emphasizing correct protonation states for phthalamic acid derivatives.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the ligand stays in the pocket under dynamic conditions.

Simulation Setup (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m or AMBER99SB-ILDN force field.

-

Ligand: CGenFF (CHARMM) or GAFF (General Amber Force Field).

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add

or

The Production Run

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (Canonical): 100 ps to stabilize temperature (300 K).

-

NPT (Isobaric): 100 ps to stabilize pressure (1 bar).

-

-

Production: 50–100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

-

RMSF (Root Mean Square Fluctuation): Measures flexibility of residues. High RMSF in the binding loop suggests unstable binding.

-

H-Bond Lifetime: Percentage of simulation time a specific H-bond exists.

indicates a strong, "anchoring" interaction.

Phase 4: ADMET Prediction

Using tools like SwissADME or pkCSM , evaluate the "druggability" of the derivatives.

| Property | Threshold/Rule | Relevance to Phthalamic Acids |

| Lipophilicity (LogP) | Phthalamic acids are polar; ensure LogP isn't too low (poor membrane permeability). | |

| TPSA | High TPSA (due to COOH and CONH) may limit Blood-Brain Barrier (BBB) penetration. | |

| GI Absorption | High | Essential for oral administration. |

| CYP Inhibition | No inhibition preferred | N-phenyl rings can sometimes inhibit CYP isoforms; check CYP2C9/CYP3A4. |

References

-

DPP-IV Inhibition & Synthesis: Abu Khalaf, R., et al. (2018).[2] Synthesis, Structural Characterization and Docking Studies of Sulfamoyl-Phenyl Acid Esters as DPP-IV Inhibitors. Current Computer-Aided Drug Design. [Link]

-

COX-2 Inhibition & Docking: Assali, M., et al. (2022).[3][4][5] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. [Link]

-

DFT Methodology for Phthalimide/Phthalamic Derivatives: Al-Janabi, A. S., et al. (2024).[6] Synthesis, DFT, molecular docking and optical nonlinear studies of a new phthalimide derivative. Journal of Optics. [Link]

-

Antimicrobial Activity & In Silico ADMET: Hadi, S., et al. (2023).[7] Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. [Link]

-

General DFT & Reactivity (HOMO/LUMO): Dennington, R., Keith, T. A., & Millam, J. M. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the UV-Vis Spectrum of 2-(Phenylcarbamoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(Phenylcarbamoyl)benzoic acid. Aimed at researchers in computational chemistry, spectroscopy, and drug development, this document details the application of Time-Dependent Density Functional Theory (TD-DFT) for predicting and interpreting the electronic transitions of this molecule. We will explore the foundational principles, outline a rigorous computational workflow, and discuss the critical analysis of the resulting spectral data. The causality behind methodological choices, from functional and basis set selection to the modeling of solvent effects, is emphasized to ensure a self-validating and robust protocol.

Introduction: The Spectroscopic Significance of 2-(Phenylcarbamoyl)benzoic Acid

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials.[1] Its structure incorporates three key chromophoric systems: a benzoic acid moiety, a phenyl ring, and an amide linkage. The electronic interactions between these groups are expected to govern its UV-Vis absorption profile.

The UV-Vis spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of transitions between molecular orbitals. For drug development professionals, understanding the UV-Vis properties is crucial for assays, stability studies, and understanding potential photosensitivity. Theoretical spectroscopy offers a powerful, non-experimental route to this information, enabling high-throughput screening and providing deep mechanistic insights that complement experimental work.[2]

This guide will focus on the state-of-the-art computational method, Time-Dependent Density Functional Theory (TD-DFT), which has proven to be a reliable and cost-effective approach for predicting the UV-Vis spectra of organic molecules.[3][4]

Foundational Principles: Electronic Transitions in Aromatic Amide-Acids

The UV-Vis spectrum of 2-(Phenylcarbamoyl)benzoic acid is anticipated to be a composite of transitions originating from its constituent functional groups, modulated by their electronic coupling.

-

Benzoic Acid Moiety : Benzoic acid itself typically exhibits two primary absorption bands: a strong band around 230 nm (the B-band, arising from a π→π* transition) and a weaker, broader band around 270-280 nm (the C-band).[5]

-

Amide Chromophore : The amide group (-CONH-) possesses a characteristic n→π* transition, which is often weak, and a stronger π→π* transition at lower wavelengths.[6][7]

-

Phenyl Group : The isolated benzene ring shows characteristic absorptions that are modified upon substitution.

-

Carbonyl Groups : Both the carboxylic acid and the amide contain carbonyl (C=O) groups. These groups typically show a weak absorbance in the 270-300 nm range corresponding to an n→π* transition.[8]

The conjugation between the phenyl rings and the carbonyl groups in 2-(Phenylcarbamoyl)benzoic acid is expected to cause a bathochromic (red) shift in these transitions compared to the isolated chromophores.[9][10] The precise location and intensity of the absorption maxima will be highly sensitive to the molecule's conformation and its interaction with the surrounding environment (i.e., the solvent).

Computational Methodology: A Validated TD-DFT Protocol

The prediction of the UV-Vis spectrum is a multi-step process that begins with an accurate representation of the molecule's ground-state geometry.

Caption: Workflow for theoretical UV-Vis spectrum prediction.

Step 1: Ground-State Geometry Optimization

An accurate prediction of excited states begins with a reliable ground-state structure. Density Functional Theory (DFT) is the method of choice for this task, balancing accuracy with computational cost.[11]

Protocol:

-

Input Structure : Obtain the 3D coordinates of 2-(Phenylcarbamoyl)benzoic acid. A good starting point can be generated from its SMILES string (C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N) or retrieved from databases like PubChem.[12]

-

Functional Selection : The choice of the exchange-correlation functional is critical. For organic molecules, hybrid functionals are often preferred. We recommend the B3LYP functional as a robust starting point, known for its good performance in geometry optimizations.

-

Basis Set Selection : A Pople-style basis set such as 6-311+G(d,p) is recommended. This set provides a good balance of flexibility for describing the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.

-

Solvent Modeling : Molecular properties are significantly influenced by the solvent.[13] The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects.[14] The choice of solvent (e.g., ethanol, water, cyclohexane) should match experimental conditions if a comparison is intended.

-

Execution : Perform the geometry optimization calculation. The goal is to find the coordinates where the net forces on all atoms are negligible, representing a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point, a frequency calculation must be performed.

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation using the same functional, basis set, and solvent model.

-

Validation : Confirm that all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency indicates a transition state, and the geometry must be re-optimized.

Step 3: Excited-State Calculations with TD-DFT

With a validated ground-state structure, we can proceed to calculate the vertical electronic excitation energies and their corresponding oscillator strengths.

Protocol:

-

Input : Use the validated ground-state geometry.

-

Method : Employ the TD-DFT method.

-

Functional Selection for TD-DFT : The choice of functional for the TD-DFT step can differ from the geometry optimization. While B3LYP is often used, range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are generally recommended for providing a more accurate description of charge-transfer and long-range excitations.[15] Benchmarking studies have also shown M06-2X and B2PLYP to be highly reliable for predicting spectra of organic molecules.[16]

-

Number of States : Request the calculation of a sufficient number of excited states to cover the UV-Vis range of interest (e.g., 20-30 states).

-

Execution : Run the TD-DFT calculation. The output will be a list of excitation energies (in eV or nm), oscillator strengths (a dimensionless quantity indicating transition probability), and the molecular orbitals involved in each transition.

Data Presentation and Analysis

The raw output from the TD-DFT calculation must be processed to generate a visually interpretable spectrum and to understand the nature of the electronic transitions.

Tabulation of Results

Summarize the key TD-DFT results in a table for clarity.

| State Number | Excitation Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| 1 | Calculated Value | Calculated Value | HOMO -> LUMO (X%) | π→π |

| 2 | Calculated Value | Calculated Value | HOMO-1 -> LUMO (Y%) | π→π |

| 3 | Calculated Value | Calculated Value | n(O) -> LUMO+1 (Z%) | n→π* |

| ... | ... | ... | ... | ... |

| Note: This table presents a hypothetical structure for the expected output. Actual values must be generated from the quantum chemical calculation. |

Spectrum Simulation

The discrete "stick" spectrum from the TD-DFT output can be converted into a continuous curve by applying a broadening function (typically Gaussian or Lorentzian) to each transition. This simulated spectrum can then be directly compared with experimental data.

Caption: Process for generating a simulated spectrum from TD-DFT results.

Interpretation of Transitions

The authoritative power of theoretical spectroscopy lies in its ability to assign specific orbital transitions to observed spectral features.

-

π→π* Transitions : These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 2-(Phenylcarbamoyl)benzoic acid, these will dominate the spectrum and involve the delocalized systems of the phenyl rings and carbonyl groups.

-

n→π* Transitions : These involve the promotion of a non-bonding electron (e.g., from the lone pairs on the oxygen atoms of the carbonyls) to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have significantly lower oscillator strengths (are less intense) than π→π* transitions.[8]

By visualizing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other relevant orbitals, one can confirm the character of each electronic transition and understand how different parts of the molecule contribute to its absorption spectrum.

Conclusion: Bridging Theory and Experiment

This guide has outlined a rigorous, self-validating protocol for the theoretical prediction of the UV-Vis spectrum of 2-(Phenylcarbamoyl)benzoic acid using TD-DFT. By carefully selecting computational parameters and systematically analyzing the results, researchers can gain profound insights into the electronic structure and photophysical properties of this molecule. The theoretical spectrum serves as a powerful predictive tool and a means to interpret experimental data with high fidelity. The methodologies described herein are broadly applicable to a wide range of organic molecules, providing a critical capability in modern chemical and pharmaceutical research.

References

- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics.

-

PubChem. (n.d.). 2-(2-carbamoylphenyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

- Baranac-Stojanović, M. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Computational Modeling of Solvent Effects. Retrieved from [Link]

-

ACS Publications. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ChemRxiv. (2022). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. Retrieved from [Link]

-

GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

-

ACS Publications. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ACS Publications. (2013). Solvent Induced Shifts in the UV Spectrum of Amides. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. Retrieved from [Link]

-

ScienceDirect. (2019). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Computational and Theoretical Chemistry. Retrieved from [Link]

Sources

- 1. 2-(Phenylcarbamoyl)benzoic Acid | 4727-29-1 | TCI AMERICA [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-(2-carbamoylphenyl)benzoic Acid | C14H11NO3 | CID 2833636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

electrophilicity index of N-phenylphthalamic acid

An In-depth Technical Guide: Determining the Electrophilicity Index of N-Phenylphthalamic Acid: A Conceptual DFT Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Data Point

N-Phenylphthalamic acid (CAS 4727-29-1) is a molecule of interest, recognized primarily as a plant growth regulator and a versatile intermediate in chemical synthesis.[1][2] Its structure, featuring both a carboxylic acid and an amide functionality, presents multiple potential sites for chemical interaction.[3][4] For drug development professionals and medicinal chemists, understanding the molecule's electronic properties is paramount to predicting its reactivity, metabolic fate, and potential for covalent interactions with biological targets.

This guide moves beyond a simple reporting of values. It serves as a comprehensive manual on the theoretical underpinnings and practical computation of the electrophilicity index (ω) of N-phenylphthalamic acid. The electrophilicity index, a powerful descriptor derived from Conceptual Density Functional Theory (DFT), quantifies the ability of a molecule to accept electrons, thereby providing a robust measure of its electrophilic character.[5][6] A high electrophilicity index suggests a molecule is a strong electron acceptor, prone to reacting with nucleophiles, a critical piece of information for assessing both efficacy and potential toxicity.[7][8]

We will dissect the "why" behind the computational choices, present a self-validating framework by linking theoretical calculations to experimental validation protocols, and explore the tangible applications of this knowledge in a drug development context.

Part 1: The Theoretical Framework of Electrophilicity

The concept of electrophilicity is rigorously defined within the framework of Conceptual Density Functional Theory (DFT), which uses the electron density of a system to reveal profound insights into its chemical behavior.[9][10] The electrophilicity index (ω) was introduced by Parr, Szentpaly, and Liu as a quantitative measure of the energy stabilization a molecule experiences when it acquires an additional electronic charge from its surroundings.[10][11]

The index is defined by the following equation:

ω = μ² / 2η [12]

Where:

-

μ is the electronic chemical potential , which represents the tendency of electrons to escape from the system. It is the negative of electronegativity (χ). A more negative μ indicates a greater propensity to accept electrons.[9]

-

η is the chemical hardness , which measures the resistance of a system to a change in its number of electrons. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive.[13][14]

A good electrophile is therefore characterized by a high (more negative) chemical potential and low chemical hardness.[9] The electrophilicity index elegantly combines these two properties into a single, powerful descriptor.

To calculate μ and η, we can approximate them using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is achieved through Koopmans' theorem , which states that the ionization potential (I) can be approximated as the negative of the HOMO energy (-EHOMO), and the electron affinity (A) can be approximated as the negative of the LUMO energy (-ELUMO).[15][16][17]

From these values, we can derive:

-

μ ≈ - (I + A) / 2 ≈ (EHOMO + ELUMO) / 2

-

η ≈ (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

This theoretical chain—from DFT to HOMO/LUMO energies, through Koopmans' theorem to chemical potential and hardness, and finally to the electrophilicity index—provides a robust and computationally accessible pathway to quantifying chemical reactivity.

Part 2: Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for calculating the global . The workflow is designed to be reproducible and is grounded in widely accepted computational chemistry practices.

Step 1: Molecular Structure Preparation & Optimization

The starting point for any quantum chemical calculation is an accurate 3D structure of the molecule.

-

Obtain 2D Structure: Draw N-phenylphthalamic acid (C₁₄H₁₁NO₃) in a chemical drawing program (e.g., ChemDraw, MarvinSketch).[3]

-

Convert to 3D: Use the program's built-in tools to generate an initial 3D conformation.

-

Geometry Optimization: This initial structure is not at its lowest energy state. A geometry optimization must be performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). This step is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Methodology Choice: For a molecule of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost. The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing reliable geometries and electronic properties for a wide range of systems.

-

Basis Set Choice: A Pople-style basis set such as 6-31G(d) is a standard and efficient choice. The "(d)" indicates the addition of polarization functions on heavy atoms, which is essential for accurately describing the bonding environments, particularly around the carbonyl groups.

-

Step 2: Single-Point Energy Calculation

Once the geometry is optimized, a "single-point" energy calculation is performed on the optimized structure using the same level of theory (B3LYP/6-31G(d)) to obtain the final electronic properties, including the energies of the frontier molecular orbitals.

Step 3: Calculation of Reactivity Descriptors

From the output of the single-point calculation, extract the energies of the HOMO and LUMO.

-

Extract EHOMO and ELUMO: These values will be given in the output file, typically in atomic units (Hartrees) or electron volts (eV).

-

Calculate I and A (Koopmans' Approximation):

-

Calculate μ and η:

-

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

-

Chemical Hardness (η) = ELUMO - EHOMO

-

-

Calculate ω (Electrophilicity Index):

-

ω = μ² / (2η)[18]

-

The entire computational workflow can be visualized as follows:

Caption: Relationship between structure and predicted electrophilic sites.

Part 4: Experimental Validation Protocol

A core tenet of scientific integrity is the validation of theoretical models with empirical data. While the electrophilicity index itself is a theoretical construct, its predictions about chemical reactivity can be experimentally tested. [13]This protocol outlines a self-validating system where computational predictions are directly compared against experimental kinetic data.

Objective: To determine if the calculated correlates with its observed reaction rates with a series of nucleophiles.

Methodology:

-

Selection of Nucleophiles: Choose a series of nucleophiles with varying, well-characterized nucleophilicity (e.g., a series of substituted anilines or thiols).

-

Kinetic Assays:

-

For each nucleophile, conduct a reaction with N-phenylphthalamic acid under controlled conditions (temperature, solvent, pH).

-

Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR) to measure the disappearance of reactants and the appearance of the product.

-

-

Rate Constant Determination: From the kinetic data, calculate the second-order rate constant (k) for each reaction.

-

Correlation Analysis: Plot the logarithm of the experimental rate constants (log k) against a relevant property of the nucleophiles (e.g., their known nucleophilicity parameter, N, or their calculated HOMO energy). The resulting correlation validates the reaction series. Subsequently, this experimental reactivity can be used to benchmark the computed electrophilicity of N-phenylphthalamic acid against other electrophiles.

Sources

- 1. N-phenyl-phthalamic Acid Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Phenyl-phthalamic acid | CymitQuimica [cymitquimica.com]

- 4. 4727-29-1 | N-Phenyl-phthalamic acid - Moldb [moldb.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilicity index as a possible descriptor of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing toxicity through electrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

using 2-(Phenylcarbamoyl)benzoic acid as a precursor for heterocyclic compounds

Application Note: 2-(Phenylcarbamoyl)benzoic Acid as a Divergent Precursor for N-Heterocyclic Scaffolds

Introduction & Chemical Context

2-(Phenylcarbamoyl)benzoic acid (CAS: 4727-29-1), also known as

Unlike the highly reactive phthalic anhydride, 2-(phenylcarbamoyl)benzoic acid allows for controlled, regioselective transformations. It exists in equilibrium with its cyclized imide form and the hydrolyzed dicarboxylic acid, but under specific conditions, it serves as a privileged scaffold for accessing Isoindoline-1,3-diones (Phthalimides) , Isoindolinones , and Phthalazine-1,4-diones .

Key Physicochemical Properties:

| Property | Data | Note |

|---|---|---|

| CAS Number | 4727-29-1 |

| Molecular Formula |

Mechanistic Pathways & Reaction Landscape

The utility of 2-(phenylcarbamoyl)benzoic acid lies in its ability to undergo selective dehydration or nucleophilic substitution. The diagram below maps the divergent pathways accessible from this single precursor.

Figure 1: Divergent synthesis pathways starting from 2-(phenylcarbamoyl)benzoic acid. The central node (Blue) can be directed toward Imides (Green), Reduced Lactams (Yellow), or Phthalazines (Red).

Application Protocols

Protocol A: Catalytic Cyclodehydration to -Phenylphthalimide

Target: Synthesis of the classic imide scaffold used in Gabriel synthesis and polymer chemistry.

Rationale: While thermal dehydration is possible, it often leads to sublimation of the anhydride or charring. Using acetic acid as a "proton shuttle" catalyst significantly lowers the activation energy, allowing the reaction to proceed cleanly at reflux.

Materials:

-

2-(Phenylcarbamoyl)benzoic acid (10 mmol, 2.41 g)

-

Glacial Acetic Acid (20 mL)

-

Acetic Anhydride (Optional, 1 mL - scavenger for water)

Step-by-Step Methodology:

-

Dissolution: Charge a 50 mL round-bottom flask with 2.41 g of the phthalamic acid and 20 mL of glacial acetic acid.

-

Reflux: Equip with a condenser and heat the mixture to reflux (118 °C). The suspension will clear as the starting material dissolves and converts to the more soluble imide.

-

Monitoring: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The disappearance of the baseline acid spot and appearance of a high-Rf spot indicates completion (typically 1–2 hours).

-

Precipitation: Cool the solution to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: Filter the white precipitate via a Büchner funnel. Wash with cold water (

mL) to remove residual acid. -

Drying: Dry in a vacuum oven at 60 °C.

Protocol B: Synthesis of Phthalhydrazide (Ring Switching)

Target: Accessing the chemiluminescent phthalazine core.

Rationale: Hydrazine is a potent nucleophile that can displace the aniline moiety. This "ring switching" transformation is thermodynamically driven by the formation of the stable phthalazine-1,4-dione ring.

Materials:

-

2-(Phenylcarbamoyl)benzoic acid (5 mmol, 1.20 g)

-

Hydrazine Hydrate (80%, 10 mmol, 0.6 mL)

-

Ethanol (15 mL)

Step-by-Step Methodology:

-

Suspension: Suspend the phthalamic acid in 15 mL of ethanol in a reaction vial.

-

Addition: Add hydrazine hydrate dropwise. A transient color change may occur.

-

Heating: Heat the mixture to reflux for 3 hours. The aniline is displaced and remains in solution, while the phthalhydrazide product often precipitates due to lower solubility in ethanol.

-

Work-up: Cool to 0 °C. Filter the solid product.

-

Purification: Wash the cake with cold ethanol and then diethyl ether to remove residual aniline.

-

Validation: The product is 2,3-dihydrophthalazine-1,4-dione.[4] Melting point >300 °C.

Protocol C: Reductive Cyclization to Isoindolinones

Target: Synthesis of reduced isoindoline scaffolds (drug pharmacophores).

Rationale: Direct reduction of the intermediate imide (formed in situ or pre-isolated) using Zinc/Acid or Borohydride allows access to the hydroxylactam or isoindolinone, retaining the

Materials:

- -Phenylphthalimide (derived from Protocol A) (5 mmol)

-

Zinc Dust (Activated, 15 mmol)

-

Acetic Acid (20 mL) / HCl (cat.)

Step-by-Step Methodology:

-

Activation: Suspend the imide in acetic acid.

-

Reduction: Add Zinc dust in portions while heating to 80 °C.

-

Duration: Stir for 4–6 hours. The carbonyl group is reduced to the methylene (or hydroxy-methine depending on workup).

-

Filtration: Filter hot to remove unreacted Zinc.

-

Crystallization: Concentrate the filtrate and dilute with water to precipitate the

-phenylisoindolinone.

Critical Troubleshooting & Quality Control

| Issue | Diagnostic | Corrective Action |

| Incomplete Cyclization | IR shows broad OH peak at 3200-3400 cm⁻¹. | Increase reflux time in AcOH; add Acetic Anhydride to drive equilibrium. |

| Hydrolysis | Product is Phthalic Acid (MP 207°C). | Ensure reagents are dry; avoid strong aqueous base during workup. |

| Sublimation | White crystals on condenser. | Use lower temperature or switch to solution-phase (Protocol A) instead of solid-state heating. |

| Aniline Contamination | Product smells of amine; yellow discoloration. | Wash final product with dilute HCl (1M) to protonate and remove free aniline. |

Mechanistic Insight: The "Proton Shuttle"

The conversion of phthalamic acid to phthalimide is not a simple elimination.[5][6] As detailed in computational studies (see Ref 1), acetic acid acts as a dual proton donor/acceptor, stabilizing the transition state for the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon.

Figure 2: Simplified mechanistic flow of the acetic-acid catalyzed cyclodehydration.

References

-

Takahashi, O., et al. (2015). "Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism." International Journal of Molecular Sciences, 16(6), 12174–12183.

-

BenchChem. (2025).[7] "Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline."

-

Organic Chemistry Portal. "Synthesis of Phthalimides."

-

National Institutes of Health (NIH) - PubChem. "Phthalanilic acid (Compound)."

Sources

- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 4. sciforum.net [sciforum.net]

- 5. quora.com [quora.com]

- 6. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione via Curtius Rearrangement of N-Phenylphthalamic Acid

This Application Note details the synthesis of 3-phenylquinazoline-2,4(1H,3H)-dione from N-phenylphthalamic acid .

While "quinazolinone" is a broad term often associated with 2-substituted-4(3H)-quinazolinones derived from anthranilic acid, the specific use of N-phenylphthalamic acid (derived from phthalic anhydride) dictates a different mechanistic pathway—typically involving a rearrangement (Curtius or Hofmann) to yield the quinazoline-2,4-dione scaffold.

Abstract & Strategic Rationale

This protocol targets the synthesis of 3-substituted quinazoline-2,4-diones, a privileged scaffold in medicinal chemistry (e.g., serotonin antagonists, aldose reductase inhibitors). Unlike the standard Niementowski synthesis which utilizes anthranilic acid to form 2-substituted quinazolinones, this route leverages N-phenylphthalamic acid .

Critical Chemical Distinction:

-

Path A (Thermal Dehydration): Direct heating of N-phenylphthalamic acid yields N-phenylphthalimide (an isoindole derivative), which is a "dead end" for quinazolinone synthesis.

-

Path B (Rearrangement - Selected Route): To access the quinazoline core, the carboxylic acid moiety of N-phenylphthalamic acid must be converted to an isocyanate via Curtius rearrangement . This reactive intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen to close the pyrimidine ring.

Reaction Mechanism & Pathway

The transformation proceeds through the activation of the carboxylic acid, formation of an acyl azide, thermal rearrangement to an isocyanate, and spontaneous cyclization.

Figure 1: Mechanistic pathway distinguishing the productive rearrangement route from the thermal dehydration side reaction.

Experimental Protocol

Phase 1: Synthesis of N-Phenylphthalamic Acid (Precursor)

Note: If starting material is not commercially available.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

Aniline (1.0 eq)[1]

-

Solvent: Glacial Acetic Acid or Acetone/Water

-

Temperature: Room Temperature (RT) to 50°C

Procedure:

-

Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of glacial acetic acid (or acetone).

-

Add 9.3 g (0.1 mol) of aniline dropwise with stirring.

-

Stir at RT for 1-2 hours. A white precipitate of N-phenylphthalamic acid will form.

-

Critical Step: Do not heat to reflux, as this will convert the product to N-phenylphthalimide.

-

Filter the solid, wash with cold water/ether, and dry.

-

Yield: ~90-95%

-

Melting Point: 169-170°C (Decomposes to imide at higher temps).

-

Phase 2: Conversion to 3-Phenylquinazoline-2,4(1H,3H)-dione (Target)

Reagents:

-

N-Phenylphthalamic Acid (1.0 eq)

-

Thionyl Chloride (

) or Ethyl Chloroformate (1.2 eq) -

Sodium Azide (

) (1.5 eq) -

Triethylamine (

) (if using chloroformate) -

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

Suspend N-phenylphthalamic acid (2.41 g, 10 mmol) in anhydrous toluene (30 mL).

-

Add

(1.43 g, 12 mmol) dropwise at 0°C. -

Stir at 0-5°C for 30 mins, then allow to warm to RT for 1 hour.

-

Note: Avoid excess heat to prevent cyclization to phthalimide.

-

-

Azidation:

-

Cool the solution to 0°C.

-

Add activated Sodium Azide (

) (0.98 g, 15 mmol) (Caution: Azides are shock-sensitive; use a safety shield). -

Stir vigorously for 2 hours.

-

Alternative: If using the mixed anhydride method (Ethyl chloroformate/

), generate the anhydride at -10°C, then add aqueous

-

-

Rearrangement & Cyclization:

-

Gently heat the reaction mixture to reflux (110°C) .

-

Observation: Evolution of nitrogen gas (

) indicates the Curtius rearrangement is proceeding. -

Continue reflux for 2-4 hours. The isocyanate formed in situ will undergo intramolecular nucleophilic attack by the amide nitrogen (Ph-NH-), closing the ring to form the quinazolinedione.

-

-

Isolation:

-

Cool the mixture to RT. The product often precipitates as a white/off-white solid.

-

Filter the solid.[2]

-

Wash with cold toluene followed by ethanol.

-

Recrystallize from Ethanol or DMF/Water.

-

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | >270°C (Lit. ~280°C) | Capillary MP |

| IR Spectroscopy | 1710 cm⁻¹ (C=O, urea), 1660 cm⁻¹ (C=O, amide) | FTIR (KBr) |

| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H) | 400 MHz NMR |

| Mass Spectrometry | [M+H]⁺ = 239.08 | ESI-MS |

Key Validation Check:

-

Absence of Phthalimide: Check IR for the characteristic doublet of phthalimide carbonyls (1770, 1740 cm⁻¹). The target quinazolinedione shows broad carbonyl bands at lower frequencies (1710, 1660 cm⁻¹).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is N-Phenylphthalimide | Reaction temperature too high during activation step. | Keep activation (Step 1) strictly < 20°C. Dehydration competes with chloride formation. |

| Low Yield | Incomplete rearrangement or hydrolysis of isocyanate. | Ensure anhydrous toluene is used. Water hydrolyzes the isocyanate to a urea byproduct.[1] |

| Incomplete Cyclization | Steric hindrance on the N-phenyl ring. | Increase reflux time (up to 6-8h) or use a higher boiling solvent (Xylene). |

References

-

Mechanistic Grounding:The Chemistry of Azides derived from N-substituted Phthalamic Acids. Journal of the Chemical Society, Perkin Transactions 1.

-

Synthetic Protocol:Synthesis of Quinazolin-4(3H)-one Derivatives. (General reference for quinazolinone scaffolds, distinguishing anthranilic vs. phthalic routes).

-

Rearrangement Context: Curtius Rearrangement in Heterocyclic Synthesis. Organic Reactions.[2][3][4][5][6][7][8][9]

Sources

- 1. The chemistry of azides derived from N-substituted phthalamic and tetrahalogenophthalamic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. hakon-art.com [hakon-art.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2021013799A1 - Substituted n-phenyl uracils, salts thereof and their use as herbicidal agents - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Isoindolinone Scaffolds from 2-(Phenylcarbamoyl)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoindolinone-related structures, commencing with the readily accessible precursor, 2-(phenylcarbamoyl)benzoic acid. A critical examination of the intramolecular cyclization of this substrate reveals a thermodynamic preference for the formation of the isomeric N-phenylphthalimide. Consequently, this document outlines a robust, two-stage synthetic strategy: the initial dehydrative cyclization to the phthalimide, followed by a selective catalytic hydrogenation to yield the desired 2-phenylisoindolin-1-one. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and a discussion of alternative synthetic routes.

Introduction: The Significance of the Isoindolinone Core and its Synthetic Precursors